[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine to form the corresponding imine intermediate.
Addition of the Propanoate Group: The imine intermediate is then reacted with 3-chlorophenoxypropanoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substituents in the compound can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted
Properties
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c1-10(24-14-4-2-3-12(18)8-14)17(23)25-22-16(21)7-11-5-6-13(19)9-15(11)20/h2-6,8-10H,7H2,1H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUCRSAQCWMFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(CC1=C(C=C(C=C1)Cl)Cl)N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/CC1=C(C=C(C=C1)Cl)Cl)\N)OC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.